Methyl 2-amino-6-chlorobenzoate CAS number
Methyl 2-amino-6-chlorobenzoate CAS number
An In-depth Technical Guide to Methyl 2-amino-6-chlorobenzoate (CAS No. 41632-04-6)
This guide provides a comprehensive technical overview of Methyl 2-amino-6-chlorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, grounding our discussion in established scientific principles and methodologies.
Introduction
Methyl 2-amino-6-chlorobenzoate, identified by the CAS number 41632-04-6, is a substituted anthranilate ester.[] Its molecular structure, featuring an amino group, a chloro substituent, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it a valuable precursor in the synthesis of pharmaceuticals, particularly in the development of heterocyclic compounds for medicinal chemistry.[2] This guide will explore the essential technical aspects of this compound, providing insights into its synthesis, characterization, and utility in research and development.
Physicochemical and Structural Properties
The physical and chemical properties of a compound are critical determinants of its behavior in chemical reactions and its suitability for various applications. Methyl 2-amino-6-chlorobenzoate is typically a white to pale yellow crystalline solid.[3] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane.[3]
A summary of its key properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 41632-04-6 | [] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid or liquid | [3] |
| Boiling Point | 290.4 ± 20.0 °C (Predicted) | [2][3] |
| Melting Point | Approximately 85-88°C | [3] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2][3] |
| InChI Key | BXRYSXCIRIKKJV-UHFFFAOYSA-N |
Below is a diagram illustrating the molecular structure of Methyl 2-amino-6-chlorobenzoate.
Caption: Molecular structure of Methyl 2-amino-6-chlorobenzoate.
Synthesis and Manufacturing
The primary route for synthesizing Methyl 2-amino-6-chlorobenzoate is through the esterification of its corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid.[3] This reaction is typically carried out by reacting 2-amino-6-chlorobenzoic acid with methanol in the presence of an acid catalyst.[3]
Experimental Protocol: Fischer Esterification
This protocol outlines a standard lab-scale synthesis. The causality behind the choice of reagents and conditions is to favor the formation of the ester product by driving the equilibrium forward, a principle of the Fischer esterification mechanism.
Materials:
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2-amino-6-chlorobenzoic acid (1 equivalent)
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Methanol (excess, acts as both reactant and solvent)
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Concentrated Sulfuric Acid (catalytic amount)
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorobenzoic acid in an excess of methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.
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Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate, and the reflux prevents the loss of the volatile methanol solvent.
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Work-up:
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After cooling to room temperature, slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.
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Extract the product into an organic solvent like dichloromethane.
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Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 2-amino-6-chlorobenzoate.
The following diagram illustrates the general workflow of this synthesis.
Caption: General workflow for the synthesis of Methyl 2-amino-6-chlorobenzoate.
Applications in Drug Discovery and Development
Methyl 2-amino-6-chlorobenzoate is a valuable intermediate in the pharmaceutical industry.[3] Its bifunctional nature, with both an amino and an ester group, allows it to be a versatile starting material for constructing more complex molecules, particularly heterocyclic systems that form the core of many therapeutic agents.[2]
While specific drug synthesis pathways using this exact isomer are proprietary, its structural motifs are found in various classes of bioactive compounds. For instance, anthranilate derivatives are precursors to quinazolinones, a class of compounds known for a wide range of biological activities. The chloro and amino substituents provide handles for further chemical transformations, enabling the generation of diverse chemical libraries for high-throughput screening.
The related compound, 2-amino-3-chlorobenzoic acid, has been investigated for its anticancer properties.[4] This suggests that derivatives of chloro-amino-benzoic acids, including the methyl ester, are of significant interest in the development of novel therapeutics. The presence of the methyl group, often referred to as a "magic methyl" in medicinal chemistry, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by influencing its conformation, metabolic stability, and binding affinity to biological targets.[5]
The diagram below illustrates a hypothetical pathway where Methyl 2-amino-6-chlorobenzoate could be used to synthesize a more complex heterocyclic core, a common strategy in drug discovery.
Caption: Hypothetical synthetic application in drug discovery.
Safety and Handling
According to its safety data, Methyl 2-amino-6-chlorobenzoate is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[3] It should be stored in a dry, cool, and dark place under an inert atmosphere.[3]
Conclusion
Methyl 2-amino-6-chlorobenzoate is a chemical intermediate of significant utility in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the synthesis of complex molecular architectures. For researchers and drug development professionals, a thorough understanding of its synthesis, handling, and potential applications is crucial for leveraging its full potential in the creation of novel therapeutic agents.
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